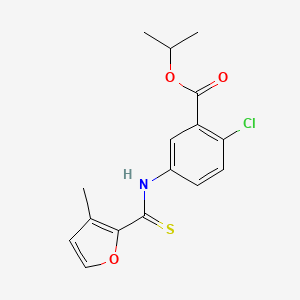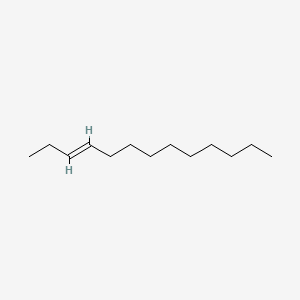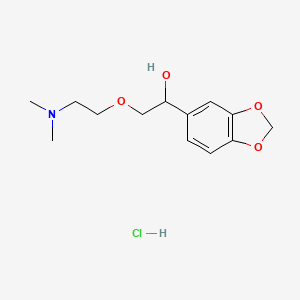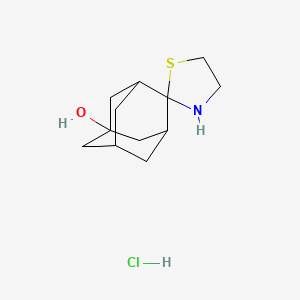
Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-5'-ol, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decan)-5’-ol, hydrochloride is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the spiro linkage. The final step involves the addition of the hydrochloride group to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules to understand its potential as a therapeutic agent.
Medicine
In medicine, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its spiro structure can impart desirable characteristics to polymers and other materials.
Mecanismo De Acción
The mechanism of action of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro derivatives and thiazolidine-containing molecules. Examples include Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one and Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-amine.
Uniqueness
What sets Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride apart is its specific combination of functional groups and its spiro structure. This unique arrangement gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
159553-29-4 |
|---|---|
Fórmula molecular |
C12H20ClNOS |
Peso molecular |
261.81 g/mol |
Nombre IUPAC |
spiro[1,3-thiazolidine-2,4'-adamantane]-1'-ol;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c14-11-5-8-3-9(6-11)12(10(4-8)7-11)13-1-2-15-12;/h8-10,13-14H,1-7H2;1H |
Clave InChI |
PFJJCQUWFXZOKF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(N1)C3CC4CC2CC(C4)(C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



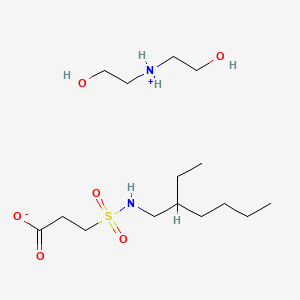
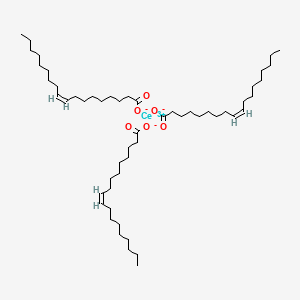
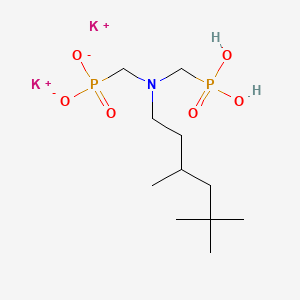

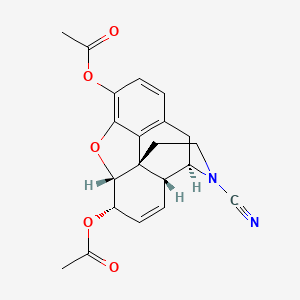

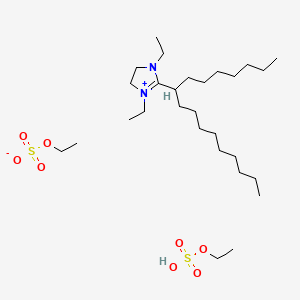
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
